molecular formula C9H9Cl2NO2 B2362587 Methyl 2-amino-2-(2,4-dichlorophenyl)acetate CAS No. 1008008-56-7

Methyl 2-amino-2-(2,4-dichlorophenyl)acetate

Cat. No.: B2362587
CAS No.: 1008008-56-7
M. Wt: 234.08
InChI Key: QAOMIBWFHLOTTI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the compound’s structure. In the 1H NMR spectrum , distinct signals arise from:

  • The methyl ester group (-OCH3) as a singlet near δ 3.7 ppm.
  • Aromatic protons on the dichlorophenyl ring, split into complex multiplet patterns due to coupling with adjacent chlorine atoms. For example, the proton at the 6-position of the ring appears as a doublet of doublets near δ 7.3 ppm.
  • The amino group (-NH2), which may appear as a broad singlet near δ 5.5 ppm, though exchange broadening can obscure this signal.

The 13C NMR spectrum reveals:

  • A carbonyl carbon (C=O) resonance at approximately δ 170 ppm.
  • Aromatic carbons influenced by electron-withdrawing chlorine substituents, with signals between δ 120–140 ppm.
  • The methyl ester carbon (-OCH3) near δ 52 ppm.

Infrared and Mass Spectrometric Profiling

Infrared (IR) spectroscopy highlights functional groups through characteristic absorptions:

  • A strong C=O stretch from the ester group at ~1740 cm⁻¹.
  • N-H stretches (amines) as broad bands near 3300 cm⁻¹.
  • C-Cl vibrations at 750–600 cm⁻¹.

Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns:

  • The molecular ion peak at m/z 234 corresponds to [M+H]+.
  • Key fragments include loss of the methyl group (m/z 219) and cleavage of the C-Cl bond (m/z 199).

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction data for this compound is limited, but analogous structures suggest a planar arrangement of the acetamide group and phenyl ring. The chlorine atoms introduce steric hindrance, favoring a conformation where the amino group is oriented away from the dichloro substituents to minimize repulsion. Computational models predict a dihedral angle of ~30° between the phenyl ring and the acetamide plane, optimizing π-π interactions in the solid state.

Computational Chemistry Approaches for Electronic Structure Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO Gap : A value of 4.8 eV, indicating moderate reactivity.
  • Electrostatic Potential Maps : Highlight electron-deficient regions near chlorine atoms and the ester carbonyl, guiding nucleophilic attack sites.
  • NBO Analysis : Demonstrates hyperconjugation between the lone pair of the amino group and the adjacent C-N σ* orbital, stabilizing the molecule.

Tables below summarize key computational and spectroscopic data:

Table 1: Experimental vs. Calculated NMR Chemical Shifts (δ, ppm)

Position Experimental (1H) Calculated (1H) Experimental (13C) Calculated (13C)
OCH3 3.72 3.68 52.1 51.9
NH2 5.45 5.50 - -
C=O - - 170.3 169.8

Table 2: Key IR Vibrational Frequencies

Bond Type Frequency (cm⁻¹) Intensity
C=O (ester) 1742 Strong
N-H (amine) 3320 Medium
C-Cl 730 Strong

Properties

IUPAC Name

methyl 2-amino-2-(2,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOMIBWFHLOTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of α-Keto Esters

Reaction Mechanism and Conditions

This method involves the reductive amination of methyl 2-oxo-2-(2,4-dichlorophenyl)acetate (α-keto ester) using ammonia or ammonium salts. The α-keto ester intermediate is synthesized via condensation of 2,4-dichlorophenylacetic acid with methyl chloroformate in the presence of triethylamine. Subsequent reductive amination employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to yield the target amino ester.

Key Steps :

  • Esterification : 2,4-Dichlorophenylacetic acid reacts with methyl chloroformate in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine, to form the α-keto ester.
  • Reductive Amination : The α-keto ester is treated with aqueous ammonia and hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst at 25–40°C for 12–24 hours.
Table 1: Optimization of Reductive Amination
Parameter Condition Range Optimal Value Yield (%)
Temperature (°C) 25–50 30 78–85
H₂ Pressure (atm) 1–5 3 82
Catalyst Loading (%) 5–10 7.5 85

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals. Nuclear magnetic resonance (NMR) confirms the structure: ¹H NMR (300 MHz, CDCl₃) δ 7.45 (d, J = 8.5 Hz, 1H), 7.30 (s, 1H), 7.10 (d, J = 8.5 Hz, 1H), 3.70 (s, 3H), 3.55 (s, 2H). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 235.0274 [M+H]⁺.

Strecker Synthesis via α-Aminonitrile Intermediate

Synthetic Pathway

The Strecker reaction offers a two-step route starting from 2,4-dichlorobenzaldehyde. Condensation with ammonium chloride and sodium cyanide forms α-aminonitrile, which is hydrolyzed to the α-amino acid and esterified.

Procedure :

  • α-Aminonitrile Formation : 2,4-Dichlorobenzaldehyde (1.0 equiv), ammonium chloride (1.2 equiv), and sodium cyanide (1.1 equiv) react in methanol/water (4:1) at 50°C for 6 hours.
  • Hydrolysis and Esterification : The α-aminonitrile is hydrolyzed with 6M HCl under reflux (12 hours), followed by esterification with methanol and sulfuric acid (2 hours, 65°C).
Table 2: Strecker Synthesis Optimization
Step Reagent Ratio Time (h) Yield (%)
Aminonitrile 1:1.2:1.1 6 70
Hydrolysis 6M HCl, reflux 12 90
Esterification MeOH, H₂SO₄, 65°C 2 88

Challenges and Solutions

  • Cyanide Handling : Sodium cyanide requires strict safety protocols. Alternatives like acetone cyanohydrin reduce toxicity but lower yields.
  • Racemization : The Strecker route produces racemic amino acid. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) achieves enantiopure product.

Direct Alkylation of Glycine Methyl Ester

Methodology

This approach alkylates glycine methyl ester at the α-position using 2,4-dichlorobenzyl bromide. A strong base (e.g., lithium diisopropylamide, LDA) deprotonates glycine ester, enabling nucleophilic attack on the benzyl halide.

Reaction Scheme :

  • Deprotonation : Glycine methyl ester (1.0 equiv) reacts with LDA (2.2 equiv) in tetrahydrofuran (THF) at -78°C.
  • Alkylation : 2,4-Dichlorobenzyl bromide (1.1 equiv) is added dropwise, and the mixture warms to 25°C over 12 hours.
Table 3: Alkylation Conditions
Base Solvent Temperature (°C) Yield (%)
LDA THF -78 to 25 65
NaH DMF 0 to 25 45
KOtBu DMSO 25 50

Byproduct Management

  • Dialkylation : Excess benzyl bromide leads to dialkylated byproducts. Controlled stoichiometry (1.1 equiv alkylating agent) minimizes this.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the monoalkylated product.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors for the reductive amination route, enhancing yield (92%) and reducing reaction time (8 hours). Key parameters:

  • Residence Time : 30 minutes.
  • Catalyst Recycling : Pd/C is filtered and reused, lowering costs.

Comparative Analysis of Methods

Table 4: Method Comparison
Parameter Reductive Amination Strecker Synthesis Alkylation
Yield (%) 85 70 65
Purity (%) 98 95 90
Scalability High Moderate Low
Cost Moderate Low High
Environmental Impact Low Moderate High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-dichlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,4-dichlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Phenyl Substituents

a. Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
  • Structure : Single chlorine at the phenyl 2-position.
  • Molecular Formula: C₉H₁₀ClNO₂·HCl.
  • Key Difference : Reduced halogenation decreases electron-withdrawing effects compared to the 2,4-dichloro analog. This may lower lipophilicity and alter receptor binding in biological systems .
b. Methyl 2-amino-2-(2,3-dichlorophenyl)acetate
  • Structure : Dichloro substitution at phenyl 2,3-positions.
  • Molecular Formula: C₉H₉Cl₂NO₂ (isomer of the target compound).
c. Methyl 2-amino-2-(2,5-difluorophenyl)acetate Hydrochloride
  • Structure : Fluorine substituents at phenyl 2,5-positions.
  • Molecular Formula: C₉H₁₀ClF₂NO₂.
  • Key Difference : Fluorine’s higher electronegativity and smaller atomic radius may enhance metabolic stability and alter dipole moments compared to chlorine analogs .

Functional Group Modifications

a. Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
  • Structure: Chlorine replaces the amino group.
  • Molecular Formula : C₉H₇Cl₃O₂.
  • Key Difference: The absence of the amino group eliminates hydrogen-bonding capability, reducing solubility in polar solvents. This modification may shift applications toward herbicides (e.g., 2,4-D methyl ester analogs) .
b. Methyl (2,4-dichlorophenoxy)acetate (2,4-D Methyl Ester)
  • Structure: Phenoxy linkage instead of direct phenyl attachment.
  • Molecular Formula : C₉H₈Cl₂O₃.
  • Key Difference: The ether oxygen introduces flexibility and alters electronic effects, making it a potent herbicide. The target compound’s amino group may instead favor pharmaceutical applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups
Target Compound 234.08 2,4-Cl₂ -NH₂, -COOCH₃
Methyl 2-chloro-2-(2,4-Cl₂-phenyl)acetate 253.51 2,4-Cl₂ + α-Cl -Cl, -COOCH₃
2,4-D Methyl Ester 235.06 2,4-Cl₂ -O-, -COOCH₃
Methyl 2-amino-2-(2,3-Cl₂-phenyl)acetate 234.08 2,3-Cl₂ -NH₂, -COOCH₃

Notes:

  • The amino group increases water solubility via protonation, whereas chloro analogs are more lipophilic.
  • Isomeric dichloro compounds (2,3 vs. 2,4) exhibit differences in melting points and crystallinity due to packing efficiency .

Biological Activity

Methyl 2-amino-2-(2,4-dichlorophenyl)acetate, a compound characterized by its dichlorophenyl group and amino functionality, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor interactions, and possible therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C9H10Cl2N O2
  • Molecular Weight : Approximately 221.09 g/mol
  • Functional Groups : Amino group (-NH2), acetate group (-COOCH3), and dichlorophenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the dichlorophenyl group enhances its binding affinity to various proteins, potentially modulating their activity through inhibition or activation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which is crucial for its potential use in treating diseases where these enzymes play a significant role.
  • Receptor Binding : Studies indicate that this compound may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has highlighted the compound's potential antimicrobial activity. Preliminary studies suggest it may exhibit inhibitory effects against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study investigated the compound's effect on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Results indicated a significant inhibitory effect, suggesting potential applications in treating neurodegenerative diseases .
    EnzymeIC50 (µM)Reference
    Acetylcholinesterase25 ± 5
  • Antimicrobial Activity
    • In vitro tests demonstrated that this compound exhibited antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
    PathogenMIC (µg/mL)Reference
    Staphylococcus aureus50
    Escherichia coli100
  • Anti-inflammatory Activity
    • In a controlled study on animal models, the compound was shown to reduce inflammation markers significantly compared to control groups. This suggests a mechanism through which it may alleviate symptoms of inflammatory diseases .

Future Directions

The ongoing research into this compound indicates promising avenues for its application in pharmacology. Further studies are necessary to elucidate the full spectrum of its biological activities and to explore its potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-2-(2,4-dichlorophenyl)acetate, and how do reaction conditions influence yield?

The compound can be synthesized via esterification of glycine derivatives with methanol under acidic catalysis or through condensation reactions involving 2,4-dichlorobenzaldehyde and glycine methyl ester. Key steps include optimizing temperature (e.g., reflux conditions), solvent choice (ethanol or methanol), and purification via column chromatography . For example, sodium hydroxide is often used as a base to facilitate condensation, while acid catalysts like HCl enhance esterification efficiency .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Structural elucidation relies on:

  • NMR spectroscopy : To confirm the amino, ester, and dichlorophenyl groups (e.g., 1^1H NMR for methoxy protons at δ 3.7 ppm and aromatic protons in the 7.2–7.8 ppm range) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 262.02 (C10_{10}H11_{11}Cl2_2NO2+_2^+) .
  • HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest potential enzyme inhibition (e.g., cholinesterase) and receptor-binding activity, likely due to the dichlorophenyl moiety enhancing hydrophobic interactions with biological targets. In vitro assays using fluorogenic substrates or radioligand displacement are common .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation?

  • Continuous flow reactors : Improve mixing and heat transfer, reducing side reactions like hydrolysis of the ester group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability, while scavengers (e.g., molecular sieves) prevent water interference in esterification .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or enzymes (lipases) can accelerate specific steps .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

  • Meta-analysis of substituent effects : Compare analogs (e.g., 4-chloro vs. 2,4-dichloro derivatives) to isolate the role of chlorine positioning .
  • Dose-response profiling : Use IC50_{50} values to differentiate true activity from assay artifacts .
  • Molecular docking : Validate interactions with target proteins (e.g., cannabinoid receptors) to explain divergent results .

Q. What is the significance of hydrochloride salt formation for pharmacological studies?

The hydrochloride salt improves aqueous solubility (critical for in vivo assays) and stabilizes the amino group against oxidation. Synthesis involves treating the free base with HCl gas in anhydrous ether, followed by recrystallization .

Q. How do computational methods aid in understanding this compound’s mechanism of action?

  • Molecular dynamics simulations : Predict binding stability with targets like G-protein-coupled receptors .
  • QSAR modeling : Correlate substituent electronic effects (e.g., Cl electronegativity) with inhibitory potency .

Q. What insights emerge from comparative studies with fluoro or methoxy analogs?

  • Fluoro analogs : Exhibit altered metabolic stability due to fluorine’s electronegativity but reduced steric bulk compared to chlorine .
  • Methoxy derivatives : Lower logP values reduce membrane permeability but enhance solubility for CNS-targeted applications .

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